2-[(5-Fluoropyridin-3-yl)oxy]acetic acid
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Overview
Description
2-[(5-Fluoropyridin-3-yl)oxy]acetic acid is an organic compound with the molecular formula C7H6FNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a fluorine atom at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Fluoropyridin-3-yl)oxy]acetic acid typically involves the reaction of 5-fluoropyridine-3-ol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridine derivative is replaced by the chloroacetic acid moiety. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Fluoropyridin-3-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(5-Fluoropyridin-3-yl)oxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(5-Fluoropyridin-3-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity and selectivity for these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid: This compound has similar structural features but contains additional chlorine and amino groups.
2-(5-Fluoropyridin-3-yl)acetic acid: This compound is closely related but lacks the oxyacetic acid moiety.
Uniqueness
2-[(5-Fluoropyridin-3-yl)oxy]acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H6FNO3 |
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Molecular Weight |
171.13 g/mol |
IUPAC Name |
2-(5-fluoropyridin-3-yl)oxyacetic acid |
InChI |
InChI=1S/C7H6FNO3/c8-5-1-6(3-9-2-5)12-4-7(10)11/h1-3H,4H2,(H,10,11) |
InChI Key |
UIAPEZAWFBNVNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)OCC(=O)O |
Origin of Product |
United States |
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